2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone
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Overview
Description
2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone is a heterocyclic compound that features both benzimidazole and morpholine moieties. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The incorporation of a morpholine ring further enhances the compound’s pharmacological potential, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by cyclization to form the benzimidazole ring . The morpholine moiety is introduced through nucleophilic substitution reactions. Common reagents include formic acid, trimethyl orthoformate, and various aldehydes .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve catalytic redox cycling and the use of environmentally friendly solvents . The process is optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of microorganisms and cancer cells . The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its antimicrobial and antiviral properties.
Morpholine: Used in various pharmaceuticals for its solubility-enhancing properties.
Uniqueness
2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone is unique due to the combination of benzimidazole and morpholine moieties, which confer both high biological activity and favorable pharmacokinetic properties .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(16-5-7-18-8-6-16)9-12-14-10-3-1-2-4-11(10)15-12/h1-4H,5-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGWFNJMEOYSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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